Hydrastinine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Hydrastinine Hydrochloride involves the condensation of nitromeconine and hydrastinine, producing a mixture of nitrohydrastines. This mixture is then reduced, and the product is separated into aminohydrastines-a and -b. By removing the amino groups, dl-hydrastine-a and dl-hydrastine-b are obtained. These processes demonstrate the complexity of synthesizing hydrastinine from its base components (Haworth, Pinder, & Robinson, 1950).
Molecular Structure Analysis
The molecular structure of Hydrastinine Hydrochloride and its derivatives significantly influences its chemical behavior and interactions. Computational methods used to explore the crystal structure landscapes of related alkaloids reveal how structural similarities and differences can affect the formation of solid forms, indicating the intricate molecular structure of compounds like hydrastinine hydrochloride and its relation to crystal formation and stability (Braun & Griesser, 2016).
Chemical Reactions and Properties
Hydrastinine Hydrochloride undergoes various chemical reactions, highlighting its chemical properties. The effects of hydrastinine derivatives on dopamine biosynthesis in PC12 cells, for example, provide insight into the compound's biochemical interactions and its potential influence on neurotransmitter synthesis (Kim et al., 2001).
Physical Properties Analysis
The physical properties of Hydrastinine Hydrochloride, such as its crystalline structure and hydration characteristics, are crucial for understanding its behavior in different environments. Studies on the hydration properties of polyalanines, for example, can shed light on how hydrastinine hydrochloride might interact with water molecules, influencing its solubility, stability, and overall physical behavior in aqueous solutions (Malaspina et al., 2017).
Scientific Research Applications
Dopamine Biosynthesis Influence
Research by Kim et al. (2001) explored the impact of hydrastinine hydrochloride on dopamine biosynthesis in PC12 cells. They found that while some derivatives of hydrastinine hydrochloride reduced dopamine content, hydrastinine hydrochloride itself did not. The study suggests a nuanced role of hydrastinine hydrochloride and its derivatives in the regulation of dopamine, an important neurotransmitter in the brain, implicating potential neurological applications (Kim et al., 2001).
Pharmacological Investigations
Archangelshy's study, conducted in 2020, investigated the general effects of hydrastinine on both cold-blooded and warm-blooded animals. This research highlighted hydrastinine's influence on the nervous system, blood, and lymph circulation, suggesting its significance in cardiovascular and nervous system research (Archangelshy, 2020).
Impact on Synaptic Transmission
A study by Vladimirova and Shuba (2005) examined the effect of hydrastinine on synaptic transmission in smooth muscle cells. Their findings indicate that hydrastinine influences neurotransmission processes, which could have implications for understanding muscle contraction and relaxation in various physiological contexts (Vladimirova & Shuba, 2005).
Potential in Bioactive Compound Synthesis
He, Huang, and Tian (2017) demonstrated the use of hydrastinine hydrochloride in the context of organic chemistry. They utilized it in the oxidative carbamoylation of nitrogen heteroarenes, indicating its potential application in the synthesis of structurally diverse nitrogen-heteroaryl carboxamides, useful in various fields of chemical research (He, Huang, & Tian, 2017).
Analytical and Chemical Studies
Several studies have involved hydrastinine hydrochloride in the context of analytical chemistry. For instance, the work by Kluska et al. (2015) involved the use of hydrastinine hydrochloride in capillary electrophoresis for the determination of quinine and its derivatives (Kluska et al., 2015). Similarly, Dhondge, Shende, Paliwal, and Deshmukh (2015) studied the volumetric and acoustic properties of aqueous binary mixtures of hydrastinine hydrochloride, providing insights into its physicochemical characteristics (Dhondge et al., 2015).
Phototoxicity and Photocytotoxicity Studies
Research by Chignell et al. (2007) investigated the phototoxicity and photocytotoxicity of alkaloids, including hydrastinine, from Goldenseal (Hydrastis canadensis L.). This study offers insights into the potential risks and benefits of hydrastinine in dermatological and ophthalmological applications (Chignell et al., 2007).
Safety And Hazards
properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQCQJCIITVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6592-85-4 (Parent) | |
Record name | Hydrastinine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047878 | |
Record name | Hydrastinine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrastinine Hydrochloride | |
CAS RN |
4884-68-8, 6592-85-4 | |
Record name | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4884-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastinine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrastinine Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755892 | |
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Record name | Hydrastinine Hydrochloride | |
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Record name | Hydrastinine hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastinine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HYDRASTININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8253P6A1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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